1-戊酮,2-氨基-3-甲基-1-(3-噻唑烷基)-,(2S,3S)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

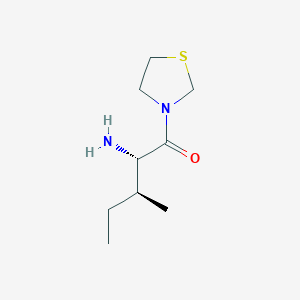

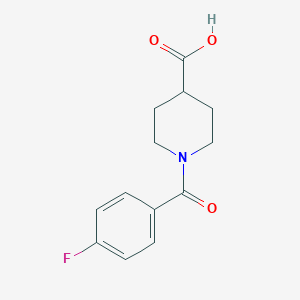

The compound "1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-" is a thiazolidinone derivative, which is a class of heterocyclic compounds known for their medicinal chemistry applications. Thiazolidinones, such as the one described, often contain a five-membered ring with sulfur and nitrogen heteroatoms and have been extensively studied for their biological activities .

Synthesis Analysis

The synthesis of thiazolidinones typically involves a multi-component reaction, as demonstrated in a study where 2-amino-1-phenylethanone hydrochloride was reacted with an aromatic aldehyde and mercaptoacetic acid in the presence of diisopropylethylamine to yield thiazolidinones . Although the specific synthesis of "1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-" is not detailed in the provided papers, the general approach to synthesizing thiazolidinones is likely to be similar.

Molecular Structure Analysis

The molecular structure of thiazolidinones is characterized by a five-membered ring with sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 4. The substituents at positions 2 and 3 can be varied, which affects the compound's properties and potential biological activities .

Chemical Reactions Analysis

Thiazolidinones can undergo various chemical reactions, including cyclocondensation, as part of their synthesis process . They can also participate in reactions to form pyrimidine derivatives, as seen in the synthesis of monocyclic, bicyclic, and tricyclic pyrimidine derivatives from compounds containing thiazolidinone structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinones are influenced by their molecular structure and substituents. These properties are typically characterized using spectroscopic techniques, such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The specific physical and chemical properties of "1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-" are not provided in the papers, but these techniques would be applicable for its analysis.

Relevant Case Studies

While the provided papers do not mention case studies involving the specific compound , they do discuss the biological activities of thiazolidinones, including their anti-inflammatory and analgesic effects . Additionally, the synthesis of related compounds and their biological activities are well-documented, indicating the potential for "1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-" to be used in medicinal chemistry applications .

科学研究应用

合成和化学反应

- 该化合物已用于涉及噻唑烷硫酮手性助剂的非对映选择性醛醇反应中。这对于合成立体化学复杂分子非常重要 (Crimmins 等人,2012 年)。

- 它是合成各种杂环化合物的起始原料,例如 4-氨基-1-甲基-3-正丙基吡唑-5-甲酰胺,表明其在有机合成中的多功能性 (沈志勤,2002 年)。

代谢工程和生物燃料应用

- 该化合物参与微生物的代谢工程以合成戊醇异构体。这些异构体作为生物燃料具有潜在应用,展示了 1-戊酮在可再生能源研究中的相关性 (Cann 和 Liao,2009 年)。

药物应用

- 它已被研究其在合成具有抗炎和镇痛活性的杂环化合物中的潜力。这突出了其在药物化学和药物开发中的重要性 (Sondhii 等人,1996 年)。

- 该化合物在噻唑烷基膦酸和烷基膦酸的合成中发挥作用,这些化合物在药物研究中具有应用 (Homann,2006 年)。

农业应用

- 由 1-戊酮合成的衍生物表现出杀虫活性,表明其在开发农业化学品中的用途 (Eliazyan 等人,2013 年)。

植物生物学

- 在植物生物学中,相关代谢物 3,4-二羟基-3-甲基-2-戊酮的立体异构体形式已被研究其在诱导植物抗病性中的作用。这意味着在作物保护和理解植物免疫反应中具有潜在的应用 (Liu 等人,2019 年)。

属性

CAS 编号 |

136259-20-6 |

|---|---|

产品名称 |

1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- |

分子式 |

C₉H₁₈N₂OS · 1/2(C₄H₄O₄) |

分子量 |

202.32 g/mol |

IUPAC 名称 |

(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one |

InChI |

InChI=1S/C9H18N2OS/c1-3-7(2)8(10)9(12)11-4-5-13-6-11/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1 |

InChI 键 |

ZSOPWZQRZHWYFY-NUXPJIRBSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCSC1)N.C(=C/C(=O)O)\C(=O)O |

SMILES |

CCC(C)C(C(=O)N1CCSC1)N |

规范 SMILES |

CCC(C)C(C(=O)N1CCSC1)N.C(=CC(=O)O)C(=O)O |

同义词 |

Ile-thiazolidide isoleucine-thiazolidide isoleucyl-thiazolidide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

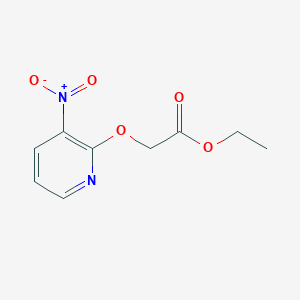

![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)